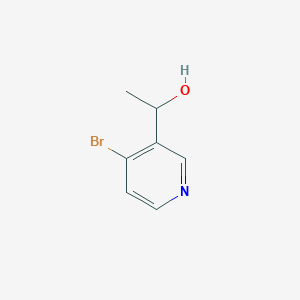

1-(4-Bromo-pyridin-3-yl)-ethanol

Description

1-(4-Bromo-pyridin-3-yl)-ethanol (CAS: 149227-04-3) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. Structurally, it consists of a pyridine ring substituted with a bromine atom at the 4-position and an ethanol group at the 3-position. This compound is synthesized via the sodium borohydride (NaBH₄) reduction of 4-bromo-pyridine-3-carbaldehyde in ethanol at 0°C, yielding the alcohol derivative with high purity . The presence of both bromine (an electron-withdrawing group) and the hydroxyl group makes it a versatile intermediate in medicinal chemistry, particularly for further functionalization via cross-coupling reactions or esterification .

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

1-(4-bromopyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3 |

InChI Key |

MTMDKUMNCWABNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CN=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines

These dihydropyridine derivatives (e.g., 1a–d,i) feature bromomethyl groups at the 2- and 6-positions, alkoxycarbonyl groups at 3- and 5-positions, and aryl/alkyl substituents at the 4-position. Unlike 1-(4-Bromo-pyridin-3-yl)-ethanol, these compounds are synthesized via bromination of dimethyl-substituted dihydropyridines using N-bromosuccinimide (NBS) in methanol . The dihydropyridine core confers redox-active properties, making them relevant in cardiovascular drug development. However, the absence of a hydroxyl group limits their direct use in ester or ether formation compared to 1-(4-Bromo-pyridin-3-yl)-ethanol.

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate

This bromopyrazolo-pyrimidinyl derivative (Example 64, ) shares a brominated heterocyclic core but incorporates a chromenone and pyrazole ring. The compound is synthesized via Suzuki-Miyaura cross-coupling, highlighting the utility of bromine in palladium-catalyzed reactions—a pathway also applicable to 1-(4-Bromo-pyridin-3-yl)-ethanol. However, its complex polycyclic structure and fluorinated substituents enhance binding affinity in kinase inhibitors, unlike the simpler pyridine-ethanol derivative .

Brominated Indole Derivatives

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)

This indole-based compound features a brominated indole ring conjugated to a ketone and imino group. The bromine at the indole 1-position enhances electrophilicity, enabling nucleophilic substitution reactions. However, the ketone group introduces polarity and hydrogen-bonding capacity, differing from the hydroxyl group in 1-(4-Bromo-pyridin-3-yl)-ethanol, which offers nucleophilic reactivity for esterification .

(Z)-4-Bromo-3-benzylidene-1,3-dihydro-indol-2-one (4a)

Synthesized via condensation of 4-bromoindolin-2-one with benzaldehyde, this indole derivative contains a benzylidene group and a lactam ring. The bromine at the 4-position facilitates halogen bonding in protein-ligand interactions, but the rigid planar structure contrasts with the flexible ethanol side chain in 1-(4-Bromo-pyridin-3-yl)-ethanol .

Other Brominated Heterocyclic Alcohols

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

This pyrazole-based methanol derivative (CAS: 618441-83-1) shares a bromophenyl group and hydroxyl functionality. However, the pyrazole ring is more electron-rich than pyridine, altering its reactivity in electrophilic substitutions. The methanol group, unlike ethanol, has a shorter carbon chain, reducing steric hindrance in synthetic applications .

Comparative Data Table

Key Research Findings

- Biological Activity : Brominated pyridines are preferred in kinase inhibitors due to their balanced electronic properties, while brominated indoles excel in intercalation with DNA/proteins .

- Synthetic Flexibility: The NaBH₄ reduction used for 1-(4-Bromo-pyridin-3-yl)-ethanol is milder and more selective than the NBS bromination required for dihydropyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.